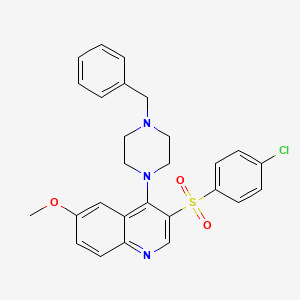

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

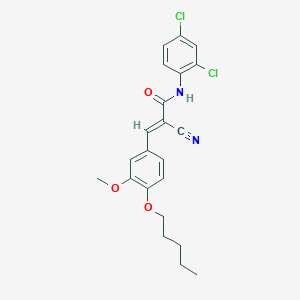

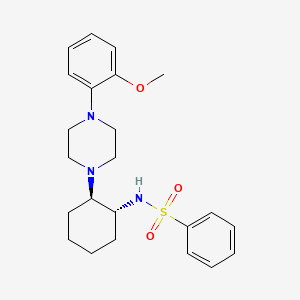

The compound “3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate” is a complex organic molecule. It contains a chromen-7-yl group, which is a bicyclic compound structure found in many natural products, including vitamin K . The compound also contains methoxyphenyl groups, which are aromatic rings with a methoxy group (-OCH3) attached .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The chromen-7-yl group is a bicyclic structure, and the methoxyphenyl groups would add additional aromatic rings .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ester group could undergo hydrolysis or transesterification, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, similar compounds with aromatic rings and ester groups are often solid at room temperature, and many have relatively high melting points .Applications De Recherche Scientifique

Pharmacology: Antimicrobial and Antiproliferative Agents

In pharmacology, the methoxyphenyl group is often associated with antimicrobial and antiproliferative properties. Compounds similar to 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate have been studied for their potential to inhibit the growth of bacteria and cancer cells. The electron-donating methoxy groups could enhance the compound’s ability to interact with biological targets, potentially leading to the development of new medications for treating infections and cancer .

Biochemistry: Enzyme Inhibition

In biochemistry, the compound’s structure suggests it could act as an inhibitor for certain enzymes. The chromen-4-one moiety resembles flavonoids, which are known to influence various biochemical pathways. This compound could be used to study enzyme kinetics and understand the mechanism of enzyme inhibition, which is crucial for drug development .

Organic Synthesis: Synthetic Intermediate

The compound’s structure, featuring both methoxy and benzoate groups, makes it a valuable synthetic intermediate in organic chemistry. It could be used to synthesize more complex molecules, such as those with pharmacological activity. The compound could also serve as a starting point for the synthesis of various heterocyclic compounds, which are prominent in many drugs .

Materials Science: Organic Electronic Materials

In materials science, the compound’s aromatic structure and conjugated system suggest potential applications in organic electronic materials. Such compounds can be used in the development of organic light-emitting diodes (OLEDs) or as organic semiconductors due to their ability to transport charge .

Analytical Chemistry: Chromatographic Studies

The compound’s distinct chemical groups could make it suitable for use as a standard in chromatographic studies. It could help in the development of new analytical methods for detecting similar compounds in complex mixtures, which is essential for quality control in pharmaceutical manufacturing .

Chemical Education: Laboratory Experiments

Lastly, in the field of chemical education, this compound could be used to demonstrate various chemical reactions and techniques to students. Its synthesis and purification could serve as an educational tool for teaching organic chemistry concepts, such as nucleophilic substitution reactions and crystallization .

Orientations Futures

Propriétés

IUPAC Name |

[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20O6/c1-15-23(16-4-8-18(28-2)9-5-16)24(26)21-13-12-20(14-22(21)30-15)31-25(27)17-6-10-19(29-3)11-7-17/h4-14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNMLJOGXRWRRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine;dihydrochloride](/img/structure/B2928893.png)

![7-azepan-1-yl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B2928894.png)

![N-(1-cyanocyclopentyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]acetamide](/img/structure/B2928899.png)

![7-Methoxy-6-azaspiro[2.6]non-6-ene](/img/structure/B2928902.png)

![2-(3-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2928903.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2928907.png)